molecular formula C12H11N3O2S B020787 5-Phenyl-2-Ureidothiophene-3-Carboxamide CAS No. 354811-10-2

5-Phenyl-2-Ureidothiophene-3-Carboxamide

カタログ番号 B020787
CAS番号: 354811-10-2
分子量: 261.3 g/mol
InChIキー: PSVUSJKZJQMCSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 5-Phenyl-2-Ureidothiophene-3-Carboxamide often involves intricate chemical reactions. For instance, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized through the reaction of specific enones with semicarbazide (Prabhuswamy et al., 2016). Such processes often involve multiple steps and carefully controlled conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray diffraction. This method was used to determine the structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide (Viterbo et al., 1980). These structures often feature complex arrangements of atoms and bonds, stabilized by interactions like hydrogen bonding.

科学的研究の応用

  • Studying reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives with various amines, leading to a range of reaction products (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

  • Investigating cannabinoid receptor affinity and molecular modeling (Silvestri et al., 2008).

  • Converting 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines (Clark & Hitiris, 1984).

  • Serving as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).

  • Forming N-α-diazoacetylureas (Akat'ev, Bakulev, Mokrushin, & Lebedev, 1992).

  • Investigating the high rotational energy barrier about the C-N bond in certain carboxamides, which is useful for studying urea derivatives’ structure (Farrokhzadeh et al., 2021).

  • Acting as a hybrid analog of dopamine D2-like antipsychotics (Pinna et al., 1999).

  • Demonstrating enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase (Cetin, Türkan, Bursal, & Murahari, 2021).

  • Exhibiting immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).

  • Showing anticancer activity against various cell lines, such as A-549, Bel7402, and HCT-8 (Cai et al., 2016).

  • Displaying good antimicrobial activity compared to standard drugs (Patel & Shaikh, 2011).

  • Demonstrating in vivo antitumor activity, with specific derivatives possessing broad-spectrum activity in both leukemia and solid-tumor assays (Atwell, Bos, Baguley, & Denny, 1988).

  • Establishing the structural formula of the final product in specific chemical reactions (Viterbo, Calvino, & Serafino, 1980).

  • Creating novel compounds with stabilized crystal and molecular structures (Prabhuswamy et al., 2016).

  • Showing potential as antimicrobial agents with activity against MRSA and M. tuberculosis, and synergistic activity with ciprofloxacin (Bąk et al., 2020).

  • Aiming to improve the oral bioavailability of compounds inhibiting NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

  • Efficiently synthesizing indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas (Ye et al., 2009).

  • Acting as novel human enterovirus 71 inhibitors with potential for antiviral drug development (Pan et al., 2015).

  • Being an inhibitor of mycobacterial fatty acid synthase I with broad spectrum antimycobacterial activity in vitro (Zítko et al., 2013).

  • Providing satisfactory results for Cr3+ determination in biological samples and wastewater of chromium electroplating industries (Zamani et al., 2009).

将来の方向性

The future research directions for 5-Phenyl-2-Ureidothiophene-3-Carboxamide and similar compounds could involve further investigation into their inhibitory properties and potential applications in pharmaceutical compounds .

作用機序

IKK-2 Inhibitor VI, also known as 5-Phenyl-2-Ureidothiophene-3-Carboxamide or (5-Phenyl-2-ureido)thiophene-3-carboxamide, is a potent inhibitor of IKK-2 . This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Target of Action

The primary target of IKK-2 Inhibitor VI is IκB kinase-2 (IKK-2), also known as IKKβ . IKK-2 is a critical enzyme complex involved in the activation of the NF-κB signaling pathway . This pathway is essential for regulating immune responses, inflammation, cell survival, and proliferation .

Mode of Action

IKK-2 Inhibitor VI acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . It works by blocking the activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBs . This inhibition keeps NF-κB proteins sequestered in the cytoplasm and unable to activate target genes .

Biochemical Pathways

The primary biochemical pathway affected by IKK-2 Inhibitor VI is the NF-κB signaling pathway . By inhibiting IKK-2, this compound aims to restore normal cellular functions and mitigate disease symptoms. The potential therapeutic uses of IKK-2 inhibitors are vast and varied, with primary areas of interest in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .

Pharmacokinetics

It is soluble in DMSO, making it suitable for in vitro studies .

Result of Action

The inhibition of IKK-2 by IKK-2 Inhibitor VI results in the dampening of the inflammatory and immune responses driven by NF-κB . This can be beneficial in conditions where these responses are overly active, such as in chronic inflammation and autoimmune disorders . Additionally, IKK-2 inhibitors show promise in cancer treatment, as many tumors exhibit abnormal activation of the NF-κB pathway .

特性

IUPAC Name

2-(carbamoylamino)-5-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUSJKZJQMCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423557
Record name IKK-2 Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

354811-10-2
Record name IKK-2 Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulphonylisocyanate (0.081 mL) was added to a stirred suspension at 0° C. of 2-amino-5-phenyl-3-thiophenecarboxamide (0.2 g) in toluene (10 mL). After stirring for 16 h at room temperature, the solvent was evaporated and the residue dissolved in acetonitrile (20 mL). 10% Sodium bicarbonate solution (2 mL) was added and the mixture was stirred for 1 h. After acidification with 2M hydrochloric acid, the solution was extracted three times with ethyl acetate. The combined extracts were dried (MgSO4) and the solvent was evaporated. Chromatography on silica eluting with methanol/dichloromethane mixtures gave the title urea (0.027 g).
Quantity
0.081 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 2
Reactant of Route 2
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 3
Reactant of Route 3
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 4
Reactant of Route 4
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 5
Reactant of Route 5
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 6
Reactant of Route 6
5-Phenyl-2-Ureidothiophene-3-Carboxamide

Q & A

Q1: What is the primary mechanism of action of IKK-2 Inhibitor VI and how does it impact osteoblast differentiation?

A1: IKK-2 Inhibitor VI specifically targets and inhibits the IKK-NF-κB signaling pathway. [] This pathway is activated by various stimuli, including traumatic force and inflammatory signals like Pg.LPS. [] Upon activation, IKK-NF-κB promotes the degradation of β-catenin, a key protein in the Wnt signaling pathway essential for osteoblast differentiation and bone formation. [] By inhibiting IKK-NF-κB, the inhibitor prevents β-catenin degradation, allowing the Wnt pathway to function and promote osteoblast differentiation. []

Q2: Are there any in vivo studies demonstrating the efficacy of IKK-2 Inhibitor VI in mitigating bone loss?

A2: Yes, a study using a rat model of occlusal trauma (a form of mechanical stress) showed that IKK-2 Inhibitor VI administration significantly reduced bone loss. [] This protective effect was linked to the inhibition of IKK-NF-κB signaling and the subsequent upregulation of osteogenic markers like β-catenin, osteocalcin (OCN), and Runx2. []

Q3: Besides its potential in bone health, has IKK-2 Inhibitor VI been studied for other therapeutic applications?

A3: Research suggests that IKK-2 Inhibitor VI could be utilized for topical pain management. [] By inhibiting the NF-κB family of transcription factors, which play a role in inflammation and pain signaling, topical administration of the compound may provide localized pain relief. [] This approach aims to minimize potential systemic side effects associated with systemic administration, such as immunosuppression. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。